B1574815 ZEN-3694

ZEN-3694

カタログ番号 B1574815
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ZEN-3694 is an orally bioavailable inhibitor of the bromodomain and extra-terminal (BET) family of proteins, with potential antineoplastic activity. Upon oral administration, the BET inhibitor ZEN-3694 binds to the acetylated lysine recognition motifs in the bromodomains of BET proteins, thereby preventing the interaction between the BET proteins and acetylated histones. This disrupts chromatin remodeling and gene expression.

科学的研究の応用

Efficacy in Cancer Treatment

ZEN-3694 is a novel BET bromodomain inhibitor that has shown promising results in the treatment of various solid tumor and hematological malignancies. It has been effective in both in vitro and in vivo settings, demonstrating potential in treating breast, prostate, lung, melanoma, AML, and DLBCL cancers. Its combination with standard care agents has shown synergy, suggesting its applicability in diverse oncological indications (Attwell et al., 2015).

Application in Metastatic Castration-resistant Prostate Cancer (mCRPC)

In a Phase Ib/IIa study, ZEN-3694 combined with enzalutamide was evaluated for safety and efficacy in patients with metastatic castration-resistant prostate cancer (mCRPC). This study found that the combination showed acceptable tolerability and potential efficacy in patients resistant to androgen-signaling inhibitors (ASI), suggesting its therapeutic potential in this specific cancer subtype (Aggarwal et al., 2020).

Potential in Immunotherapy Combination

ZEN-3694 has been found to target multiple pathways which suppress the anti-tumor immune response. It downregulates checkpoints B7H3 and PD-L1, upregulates the MICA antigen, and inhibits the differentiation and function of regulatory T cells (Tregs). These effects suggest that ZEN-3694 could synergize with various cancer immunotherapies, especially those targeting the PD1/PD-L1 axis (Attwell et al., 2016).

Overcoming Resistance in Breast Cancer Treatment

ZEN-3694, in combination with CDK4/6 inhibitors, has shown promise in reversing acquired resistance to CDK4/6 inhibitors in ER-positive breast cancer. This research indicates that ZEN-3694 can downregulate pathways involved in cell cycle regulation, growth, proliferation, and apoptosis, which are key factors in the development of resistance to current treatments (Kharenko et al., 2021).

特性

製品名

ZEN-3694

IUPAC名

Unknown

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

ZEN-3694;  ZEN 3694;  ZEN3694.

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。